Methyl[3-(morpholin-3-yl)propyl]amine
Description
Methyl[3-(morpholin-3-yl)propyl]amine is a secondary amine featuring a morpholine ring attached to a propyl chain and a methyl group. Morpholine derivatives are widely utilized in pharmaceuticals and agrochemicals due to their solubility-enhancing properties and ability to participate in hydrogen bonding.
The morpholine ring (a six-membered heterocycle with oxygen and nitrogen atoms) likely contributes to the compound’s electronic and steric profile. The propyl linker may influence flexibility and interaction with biological targets, while the methyl group on the amine could modulate basicity and metabolic stability.
Properties
Molecular Formula |
C8H18N2O |
|---|---|
Molecular Weight |
158.24 g/mol |
IUPAC Name |
N-methyl-3-morpholin-3-ylpropan-1-amine |
InChI |
InChI=1S/C8H18N2O/c1-9-4-2-3-8-7-11-6-5-10-8/h8-10H,2-7H2,1H3 |
InChI Key |
VZRQZPVOLVMMJY-UHFFFAOYSA-N |
Canonical SMILES |
CNCCCC1COCCN1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl[3-(morpholin-3-yl)propyl]amine can be synthesized through several routes. One common method involves the reaction of 3-morpholinyl amine with methanol under appropriate conditions to generate the desired compound . This reaction typically requires a catalyst and controlled temperature to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction conditions and maximize output. The use of automated systems for monitoring and controlling the reaction parameters is crucial to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions
Methyl[3-(morpholin-3-yl)propyl]amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines with different degrees of hydrogenation.
Scientific Research Applications
Methyl[3-(morpholin-3-yl)propyl]amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antifungal activities.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Methyl[3-(morpholin-3-yl)propyl]amine involves its interaction with specific molecular targets and pathways. For instance, it may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways. The exact mechanism can vary depending on the context and application.
Comparison with Similar Compounds
The following analysis compares Methyl[3-(morpholin-3-yl)propyl]amine with structurally related amines, focusing on molecular features, physicochemical properties, and applications.
Structural Analogues
Morpholine-Containing Amines
- (4-Ethoxy-3-methoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine (): Structure: Contains a benzyl group with ethoxy and methoxy substituents linked to a morpholin-4-ylpropylamine.
Heterocyclic Amines
- 3-(1H-1,3-Benzodiazol-2-yl)propylamine hydrochloride (): Structure: Features a benzimidazole ring instead of morpholine.
[(3-Bromo-4-fluorophenyl)methyl][3-(piperidin-1-yl)propyl]amine ():
Physicochemical Properties
Key Observations :
- Morpholine vs. Piperidine : Morpholine derivatives (e.g., ) generally exhibit higher solubility in polar solvents than piperidine analogs (e.g., ) due to the oxygen atom in the ring .
- Nitro Groups : Nitro-substituted amines () show higher melting points (e.g., 233–235°C for Compound 40) due to strong intermolecular interactions, which may limit solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
